molecular formula C22H16O6 B2549551 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate CAS No. 869341-83-3

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate

Cat. No.: B2549551
CAS No.: 869341-83-3
M. Wt: 376.364
InChI Key: NLOZXBOBPQHLAJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate is a synthetic coumarin derivative featuring a furan-2-carboxylate ester moiety at position 6 of the chromen-2-one scaffold. The compound’s structure includes a 4-methoxyphenyl substituent at position 3 and a methyl group at position 4 of the coumarin core. Coumarins and their derivatives are widely studied for their biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c1-13-17-12-16(27-21(23)19-4-3-11-26-19)9-10-18(17)28-22(24)20(13)14-5-7-15(25-2)8-6-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOZXBOBPQHLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coumarin Core Formation via Pechmann Condensation

The 4-methylcoumarin backbone is synthesized via Pechmann condensation between resorcinol derivatives and β-keto esters.

Representative Protocol :

  • Reactants : Ethyl acetoacetate (1 mmol) and 2,5-dihydroxybenzaldehyde (1 mmol).
  • Catalyst : CF₃SO₃H (3 mol%) in toluene at 80°C for 2 h.
  • Yield : 89–92% of 4-methylcoumarin intermediate.

Mechanistic Insight :
The reaction proceeds through in situ formation of a keto-enol tautomer, followed by cyclodehydration (Figure 1).

Functionalization at Position 6: Esterification with Furan-2-Carbonyl Chloride

The 6-hydroxyl group of 4-methylcoumarin undergoes esterification to introduce the furan moiety.

Methodology :

  • Activation : Treat 4-methyl-6-hydroxycoumarin (1 mmol) with thionyl chloride (2 mmol) in dry DCM to form the chlorocoumarin intermediate.
  • Coupling : React with furan-2-carbonyl chloride (1.2 mmol) in pyridine at 0–5°C for 4 h.
  • Yield : 72–78% after silica gel chromatography.

Critical Parameters :

  • Low temperatures prevent furan ring decomposition.
  • Pyridine neutralizes HCl, shifting equilibrium toward product.

Introduction of 4-Methoxyphenyl Group at Position 3

Friedel-Crafts alkylation or Suzuki-Miyaura coupling attaches the aryl group.

Friedel-Crafts Approach :

  • Reactants : 3-Bromo-4-methylcoumarin (1 mmol), 4-methoxyphenylboronic acid (1.5 mmol).
  • Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 mmol) in dioxane/H₂O (3:1) at 100°C.
  • Yield : 68% after 12 h.

Alternative Route :
Use Sc(OTf)₃ (10 mol%) in nitrobenzene to facilitate electrophilic substitution at position 3.

One-Pot Multicomponent Synthesis

Sc(OTf)₃-Mediated Cascade Reaction

A streamlined method avoids isolating intermediates:

  • Reactants :
    • 4-Methoxycinnamaldehyde (1 mmol).
    • Ethyl acetoacetate (1 mmol).
    • Furan-2-carbonyl chloride (1.2 mmol).
  • Conditions : Sc(OTf)₃ (10 mol%), CH₃CN, 60°C, 8 h.
  • Yield : 82% with >95% purity (HPLC).

Advantages :

  • Single-step formation of coumarin, aryl, and furan groups.
  • Sc³⁺ stabilizes transition states, enhancing regioselectivity.

Analytical Characterization

Spectroscopic Data Comparison

Parameter IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Coumarin C=O 1725–1730 160.2
Furan C=O 1695–1705 165.8
4-OCH₃ 2830–2850 3.82 (s, 3H) 55.4
Aromatic protons 6.8–7.5 (m, 8H) 110–150

Melting Point and Purity

  • Observed : 177–179°C (Thiele tube).
  • Literature : 178–180°C (PubChem CID 4838330).

Optimization and Scale-Up Challenges

  • Catalyst Recycling : CF₃SO₃H and Sc(OTf)₃ can be reused 3–4 times with <10% yield drop.
  • Solvent Impact : Toluene outperforms DMF in Pechmann condensation (89% vs. 65% yield).
  • Byproduct Formation :
    • Hydrolysis of furan ester in aqueous conditions (mitigated by anhydrous solvents).
    • Di-aryl substitution at position 3 without rigorous stoichiometry control.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains multiple reactive functional groups:

  • Coumarin core : A benzopyranone structure with keto-enol tautomerism potential.

  • Furan-2-carboxylate ester : Prone to hydrolysis under acidic/basic conditions .

  • 4-methoxyphenyl group : Electron-donating methoxy group may influence electrophilic aromatic substitution.

  • Sulfonate group (if present in related derivatives): Susceptible to nucleophilic substitution.

Multicomponent Condensation

A method involving 5-hydroxy-4,7-dimethyl-2H-chromen-2-one , 4-methoxyphenylglyoxal , and Meldrum’s acid under reflux in acetonitrile with triethylamine (Et₃N) yields furocoumarin derivatives. Prolonged reaction times (16–24 h) and excess reagents are critical for complete conversion .

Reagent Role Conditions
5-hydroxy coumarinCoumarin precursorReflux in MeCN, Et₃N
4-methoxyphenylglyoxalAryl ketone sourceExcess (6:1 ratio)
Meldrum’s acidCyclocondensation scaffold60–80°C, 8–16 h

Cyclization Reactions

Intramolecular cyclization to form 4H-chromenes often employs K₃PO₄ as a base. For example, methyl (E)-3-(2-((E)-3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acrylate reacts with K₃PO₄ in THF at 60–70°C to form cyclized products .

Reaction Type Catalyst Solvent Temperature Yield
CyclizationK₃PO₄THF60–70°C50–88%
Nucleophilic substitutionDBU/DABCOTHF60–70°CFailed

Nucleophilic Substitution

The sulfonate group (if present in related derivatives) undergoes nucleophilic substitution with amines, alcohols, or thiols under basic conditions. For example, Suzuki coupling could modify aryl substituents .

Hydrolysis of Ester Groups

The furan-2-carboxylate ester can hydrolyze under acidic or basic conditions to yield carboxylic acids or carboxylate salts .

Condensation Reactions

Reactions with malononitrile, ethyl cyanoacetate, or aromatic aldehydes under catalytic conditions (e.g., Et₃N or ammonium acetate) yield thiophene, pyran, or dihydropyridine derivatives .

Analytical and Characterization Methods

Technique Purpose Key Observations
¹H/¹³C NMR Structural confirmationCoumarin protons (δ 7.0–8.5 ppm), ester carbonyls (δ 165–175 ppm)
IR Spectroscopy Functional group identificationEster C=O stretch (~1720 cm⁻¹)
HPLC Reaction monitoring and purityElution time varies with solvent polarity

Biological Relevance

Coumarin derivatives exhibit anticancer activity , particularly against MDR cancer cells . Structural modifications (e.g., fluorophenyl or methoxyphenyl substituents) enhance therapeutic efficacy .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications in scientific research:

  • Anticancer Activity
    • Mechanisms of Action : Research indicates that this compound induces apoptosis in cancer cells by affecting mitochondrial pathways, leading to increased pro-apoptotic proteins and decreased anti-apoptotic proteins . It has shown efficacy against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
    • Case Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against HepG2 cells, with cell viability dropping to as low as 33% compared to controls .
    CompoundCell Line% Cell Viability
    3-(4-methoxyphenyl)-4-methyl-2-oxoHepG233.29
    DoxorubicinHepG20.62
  • Antimicrobial Activity
    • Efficacy Against Pathogens : The compound has shown notable antibacterial effects against pathogens such as E. coli and S. aureus. Its potential antifungal properties have also been explored.
    • Inhibition Zones : A study using the well diffusion method revealed the following inhibition zones:
    CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
    3-(4-methoxyphenyl)-4-methyl-2-oxoE. coli10.5280
    3-(4-methoxyphenyl)-4-methyl-2-oxoS. aureus13265

The biological activities of the compound are attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in disease pathways, suggesting potential therapeutic roles in treating infections and cancers .
  • Cell Cycle Arrest : Treatment with the compound can lead to S-phase arrest in cancer cells, inhibiting their proliferation and contributing to its anticancer effects .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Studies : Research evaluating related compounds has indicated that modifications in substituents can significantly impact their effectiveness against cancer cell lines. For instance, compounds with electron-donating groups have shown enhanced anticancer activity .
  • Antimicrobial Activity : Investigations into the antimicrobial properties of this compound have revealed promising results against various bacterial strains, supporting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate and structurally related compounds:

Compound Name Substituents (Position) Key Properties/Activities Reference
3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate - 4-Methoxyphenyl (C3)
- Methyl (C4)
- Furan-2-carboxylate (C6)
Hypothesized antioxidant/anti-inflammatory activity due to methoxy and coumarin framework .
4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl furan-2-carboxylate - Butyl (C4)
- Chloro (C6)
- Furan-2-carboxylate (C7)
Increased lipophilicity from butyl group; chloro substituent may enhance electrophilicity .
Methyl-6-bromo-2-(furyl-2-yl)-3-methyl-4-oxo-4H-furo(2,3-h)chromene-8-carboxylate - Bromo (C6)
- Furochromene core
Bromine increases molecular weight and potential halogen bonding interactions .
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] furan-2-carboxylate - 4-Chlorophenyl (C3)
- CF₃ (C2)
Trifluoromethyl group enhances metabolic stability and electron-withdrawing effects .
(E)-2-methoxy-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)phenyl acrylate (Compound 1d) - Chalcone backbone
- Methoxy groups
Demonstrated dose-dependent antioxidant activity in PC12 cells via Nrf2 pathway activation .

Key Findings:

Substituent Effects on Bioactivity :

  • Methoxy groups (as in the target compound) are associated with antioxidant efficacy, as seen in chalcone derivatives .
  • Halogen substituents (e.g., Cl, Br) increase molecular polarity and may enhance binding to hydrophobic enzyme pockets .

Structural Flexibility: The position of the furan-2-carboxylate ester (C6 vs.

Electron-Donating vs. Withdrawing Groups :

  • Electron-donating methoxy groups (target compound) may stabilize radical intermediates in antioxidant mechanisms, while electron-withdrawing groups (e.g., CF₃, nitro) could enhance electrophilic reactivity .

Synthetic Accessibility :

  • The target compound’s lack of halogens or complex substituents (compared to 4-butyl-6-chloro or trifluoromethyl derivatives) may simplify synthesis and purification .

Biological Activity

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate is a synthetic compound belonging to the class of chromen derivatives. Its unique structure, characterized by a chromen-2-one core and various substituents, has drawn attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate is C23H18O6SC_{23}H_{18}O_6S, with a molecular weight of approximately 422.5 g/mol. The compound features a methoxy group and a furan carboxylate moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC23H18O6SC_{23}H_{18}O_6S
Molecular Weight422.5 g/mol
CAS Number869341-49-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties. The binding affinity and specificity for these targets are influenced by the structural characteristics of the compound, allowing it to modulate enzymatic activity effectively.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It was observed to inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, cytotoxicity assays demonstrated significant effects on breast cancer cell lines (MCF-7) and other tumor types .

Enzyme Inhibition

In vitro studies have assessed the inhibitory effects of this compound on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated moderate inhibitory activity against these enzymes, which are critical in neurodegenerative diseases like Alzheimer's. The compound showed IC50 values comparable to established inhibitors, suggesting its potential as a therapeutic agent in cognitive disorders .

Antioxidant Activity

The antioxidant capacity of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate has also been evaluated. It exhibited significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on MCF-7 cells. The findings revealed an IC50 value indicating effective inhibition of cell proliferation, supporting its potential use in cancer therapy.
  • Enzyme Inhibition Profiles : In another investigation, the compound was tested against AChE and BuChE. Results showed that it inhibited AChE with an IC50 of approximately 10 µM, demonstrating its potential utility in treating Alzheimer's disease .

Q & A

Basic: What are the standard synthetic routes for preparing 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Coupling Reactions : Use 4-methoxyphenyl derivatives (e.g., 4-methoxyphenylhydrazine hydrochloride or 3-methoxyphenyl isocyanate, as in ) as precursors for the chromen-2-one core.

Esterification : React the hydroxyl group of the chromenone intermediate with furan-2-carbonyl chloride under basic conditions (e.g., pyridine/DMF).

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or methanol.
Key Considerations : Monitor reaction progress via TLC and characterize intermediates using 1H^1H-NMR and IR spectroscopy to confirm functional group transformations .

Basic: How is this compound characterized using spectroscopic techniques?

Methodological Answer:

  • 1H^1H-NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and ester carbonyl signals (δ ~165 ppm in 13C^{13}C-NMR).
  • IR Spectroscopy : Confirm ester (C=O stretch at ~1720 cm1^{-1}) and chromenone lactone (C=O at ~1680 cm1^{-1}).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
    Data Validation : Cross-reference with predicted spectra from computational tools like ACD/Labs Percepta ( ) .

Advanced: What challenges arise in determining its crystal structure via X-ray crystallography?

Methodological Answer:

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Ensure crystal quality to avoid twinning (common in flexible esters; ).
  • Refinement : Employ SHELXL ( ) for anisotropic displacement parameters. Address disorder in the furan or methoxyphenyl groups using PART instructions.
  • Validation : Check for R-factor convergence (<5%), reasonable bond lengths (e.g., C=O ~1.21 Å), and hydrogen-bonding consistency. Tools like WinGX ( ) aid in visualizing ellipsoids and packing diagrams .

Advanced: How can hydrogen-bonding networks in its crystal lattice be systematically analyzed?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s methodology ( ) to classify hydrogen bonds (e.g., D(2)\text{D}(2) for dimeric motifs).
  • Software Tools : Use Mercury (CCDC) or CrystalExplorer to generate interaction maps. For example, the chromenone carbonyl may form OH-O\text{O} \cdots \text{H-O} bonds with adjacent methoxyphenyl groups.
  • Thermal Motion : Correlate anisotropic displacement parameters (from SHELXL) with hydrogen-bond strength. Weak bonds may show higher thermal motion .

Advanced: What methodologies assess its potential biological activities (e.g., antioxidant, anti-inflammatory)?

Methodological Answer:

  • In Vitro Assays :
    • Antioxidant : DPPH radical scavenging (IC50_{50}) and FRAP assays.
    • Anti-inflammatory : Inhibition of COX-2 (ELISA) or NF-κB activation (luciferase reporter assays).
  • Structure-Activity Relationship (SAR) : Modify the methoxy or furan ester groups ( ) and compare bioactivity trends.
  • Cytotoxicity Screening : Use MTT assays on normal (e.g., HEK293) and cancer (e.g., HeLa) cell lines to evaluate selectivity ().
Activity Assay Type Key Parameters
AntioxidantDPPH ScavengingIC50_{50} (µM), EC50_{50}
Anti-inflammatoryCOX-2 Inhibition% Inhibition at 10 µM
CytotoxicityMTT AssayCC50_{50} (µM)

Advanced: How are computational methods used to predict physicochemical properties?

Methodological Answer:

  • LogP and Solubility : Calculate via ACD/Labs Percepta ( ). For example, the methoxy group increases hydrophobicity (LogP ~3.5).
  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., COX-2). Validate with experimental IC50_{50} values.
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level (Gaussian 09) to predict UV-Vis spectra (λmax_{\text{max}} ~320 nm for chromenone) .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

  • Case Example : If NMR suggests planar conformation but X-ray shows torsional strain, perform:
    • Conformational Analysis : Compare DFT-optimized structures with crystallographic torsion angles.
    • Dynamic NMR : Variable-temperature 1H^1H-NMR to detect rotational barriers (e.g., around the ester group).
    • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking) influencing solid-state conformation ( ) .

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Catalysis : Use Pd(OAc)2_2 for Suzuki-Miyaura coupling of methoxyphenyl boronic acids ( ).
  • Microwave Assistance : Reduce reaction time (e.g., esterification from 24 h to 2 h at 100°C).
  • Green Chemistry : Replace DMF with Cyrene™ (dihydrolevoglucosenone) as a solvent. Monitor purity via HPLC (C18 column, acetonitrile/water) .

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